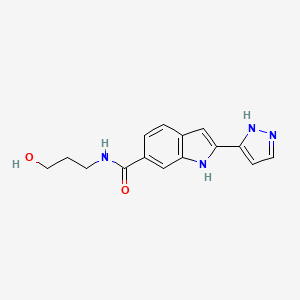![molecular formula C37H29BrNP B14208223 {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 631869-00-6](/img/structure/B14208223.png)
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of 4-(9H-carbazol-9-yl)benzyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The purification process often involves recrystallization or chromatography to obtain the pure compound .
化学反応の分析
Types of Reactions
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Hydroxide, cyanide ions; reactions often conducted in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the carbazole or phosphonium groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, particularly in photodynamic therapy.
Industry: Widely used in the production of OLEDs, organic photovoltaics, and other optoelectronic devices
作用機序
The mechanism of action of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide involves its ability to transport holes in optoelectronic devices. The compound’s structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing device efficiency and stability. The molecular targets include the active layers in OLEDs, where the compound
特性
CAS番号 |
631869-00-6 |
|---|---|
分子式 |
C37H29BrNP |
分子量 |
598.5 g/mol |
IUPAC名 |
(4-carbazol-9-ylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C37H29NP.BrH/c1-4-14-31(15-5-1)39(32-16-6-2-7-17-32,33-18-8-3-9-19-33)28-29-24-26-30(27-25-29)38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38;/h1-27H,28H2;1H/q+1;/p-1 |
InChIキー |
ZFHUNJABZDLWSZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



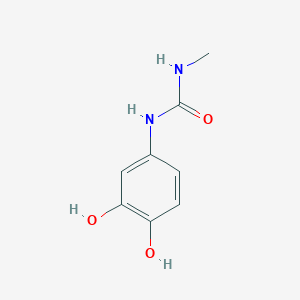
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
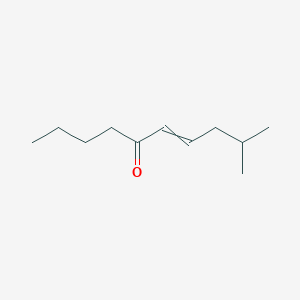
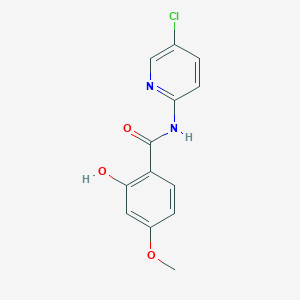
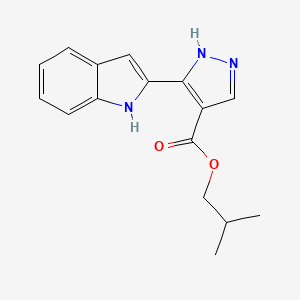
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)


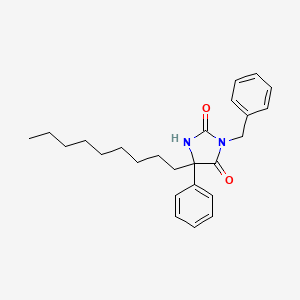
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
